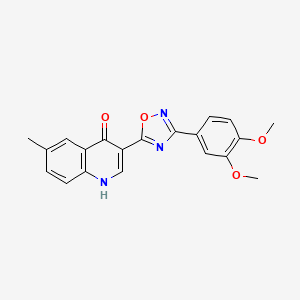![molecular formula C20H14F2N4OS B2561789 N-[2-(1,3-benzotiazol-2-il)-2H,4H,5H,6H-ciclopenta[c]pirazol-3-il]-2,6-difluorobenzamida CAS No. 1171467-51-8](/img/structure/B2561789.png)
N-[2-(1,3-benzotiazol-2-il)-2H,4H,5H,6H-ciclopenta[c]pirazol-3-il]-2,6-difluorobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,6-difluorobenzamide is a complex organic compound that features a benzothiazole moiety, a cyclopenta[c]pyrazole ring, and a difluorobenzamide group
Aplicaciones Científicas De Investigación
N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,6-difluorobenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
Target of Action
Benzothiazole derivatives are known to have diverse biological activities and can target a wide range of receptors and enzymes. They have been investigated for their antimicrobial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and antitumor activities .
Mode of Action
The exact mode of action can vary depending on the specific benzothiazole derivative and its target. For example, some benzothiazole derivatives have been found to inhibit certain enzymes, thereby exerting their therapeutic effects .
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, they may interfere with the synthesis of certain proteins or disrupt cellular signaling pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of benzothiazole derivatives can vary widely depending on their specific chemical structure. Some benzothiazole derivatives have been found to have favorable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of benzothiazole derivatives can include the inhibition of cell growth, induction of apoptosis, or disruption of cellular processes, among others .
Action Environment
The action, efficacy, and stability of benzothiazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
It has been found to exhibit promising activity against Staphylococcus aureus
Cellular Effects
It has been observed to have bactericidal activity against Staphylococcus aureus
Molecular Mechanism
It is known to exert bactericidal activity against Staphylococcus aureus , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,6-difluorobenzamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethylformamide (DMF) as a solvent, yielding high amounts of the desired product under relatively mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation might yield a compound with additional oxygen-containing groups, while substitution could result in a compound with a different functional group replacing one of the original groups.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2chloroacetamide
- N-(1,3-benzothiazol-2-yl)-arylamides
- Substituted N-(1,3-benzothiazol-2-yl)nitrobenzenesulfonyl-hydrazides
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,6-difluorobenzamide is unique due to its combination of a benzothiazole moiety, a cyclopenta[c]pyrazole ring, and a difluorobenzamide group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4OS/c21-12-6-4-7-13(22)17(12)19(27)24-18-11-5-3-9-14(11)25-26(18)20-23-15-8-1-2-10-16(15)28-20/h1-2,4,6-8,10H,3,5,9H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOWQVUVUKUEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
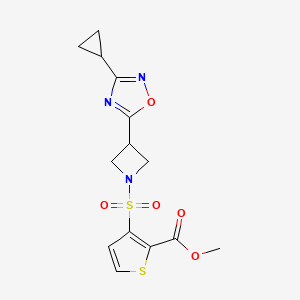
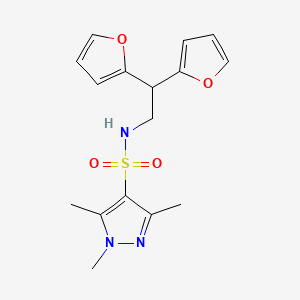
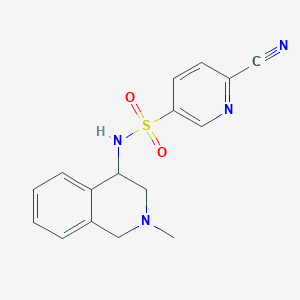
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(4-{8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}butyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2561712.png)
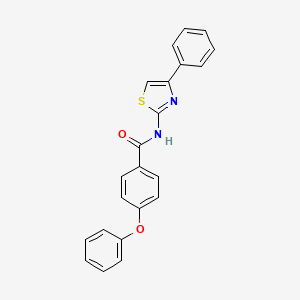
![4-methoxy-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2561714.png)
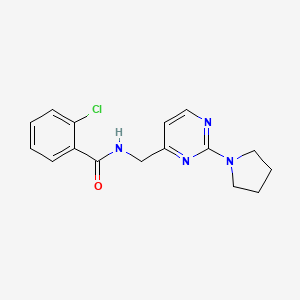
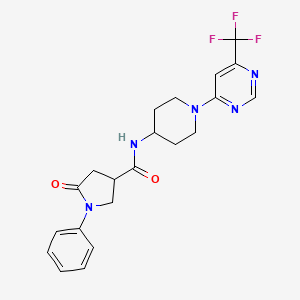
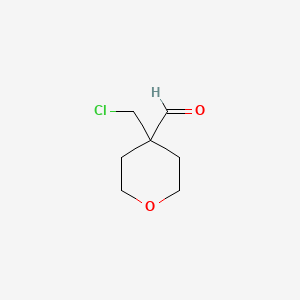
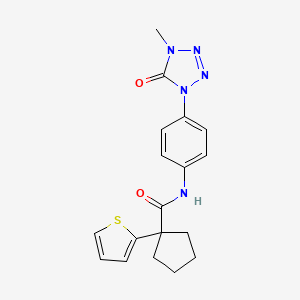
![1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2561723.png)
![2-FLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE](/img/structure/B2561724.png)
![2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B2561725.png)
